Acetyl-DL-carnitine

Description

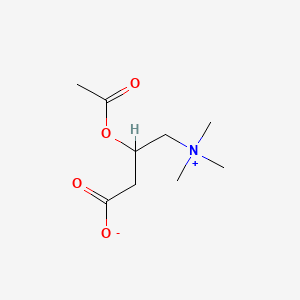

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHQFKQIGNGIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048117 | |

| Record name | Acetyl-DL-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14992-62-2 | |

| Record name | Acetylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14992-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-DL-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl-DL-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLCARNITINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OP6H4V4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Intracellular Metabolism and Bioenergetics of Acetyl Dl Carnitine

Role of Carnitine O-Acetyltransferase (CRAT) in Acetyl-DL-carnitine Synthesis and Interconversion

Carnitine O-acetyltransferase (CRAT) is a critical enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. genecards.orgmaayanlab.cloudebi.ac.uk This reaction produces acetylcarnitine and is essential for maintaining metabolic flexibility. maayanlab.cloud CRAT is located in various cellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum. hmdb.caresearchgate.net

Regulation of Acetyl-CoA Homeostasis by CRAT

CRAT is a key regulator of the acetyl-CoA/CoA ratio within the cell. genecards.orgmaayanlab.cloud By converting acetyl-CoA to this compound, CRAT helps to buffer the mitochondrial acetyl-CoA pool. nih.gov This buffering action is crucial for preventing the accumulation of acetyl-CoA, which can inhibit important metabolic enzymes like pyruvate (B1213749) dehydrogenase. maayanlab.cloudnih.gov This process is vital for maintaining mitochondrial function and preventing metabolic overload. nih.gov

The reversible nature of the CRAT-catalyzed reaction allows for the regeneration of acetyl-CoA from this compound when needed by the cell. openaidsjournal.com This dynamic equilibrium is essential for metabolic flexibility, enabling smooth transitions between fatty acid and glucose oxidation in response to changing energy demands. nih.gov

Modulation of Cellular Energy Metabolism and Carbon Flux by this compound

This compound, through the action of CRAT, plays a significant role in modulating cellular energy metabolism and the flow of carbon through various metabolic pathways. By facilitating the transport of acetyl groups, it influences the balance between carbohydrate and lipid metabolism. nih.gov

During periods of high energy demand or when fatty acids are the primary fuel source, the production of acetyl-CoA from beta-oxidation increases. CRAT converts this excess acetyl-CoA into this compound, which can then be transported out of the mitochondria. nih.gov This process not only prevents the accumulation of acetyl-CoA but also allows for the export of acetyl units to other parts of the cell or even other tissues, contributing to systemic energy metabolism. nih.gov

This compound and the Mitochondrial Carnitine Shuttle System

The mitochondrial carnitine shuttle system is a crucial transport mechanism that facilitates the movement of fatty acids into the mitochondria for beta-oxidation. This compound is an integral part of this system, specifically for the transport of short-chain acetyl groups.

Transport of Acetyl Groups Across Mitochondrial Membranes by this compound

The inner mitochondrial membrane is impermeable to acetyl-CoA. mdpi.com this compound serves as a carrier molecule to transport these two-carbon units across this barrier. hmdb.cawikipedia.org Inside the mitochondria, CRAT catalyzes the transfer of an acetyl group from acetyl-CoA to carnitine, forming this compound. hmdb.ca This newly formed this compound can then be transported across the inner mitochondrial membrane into the intermembrane space and subsequently into the cytosol. hmdb.caresearchgate.net

Conversely, when there is a need for acetyl groups within the mitochondria, this compound from the cytosol can be transported into the mitochondrial matrix, where CRAT will convert it back to acetyl-CoA and carnitine. nih.gov This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov

Interplay with Carnitine/Acylcarnitine Translocase (CACT) and Carnitine Palmitoyltransferases (CPT1, CPT2)

The transport of this compound across the inner mitochondrial membrane is mediated by the carnitine/acylcarnitine translocase (CACT), also known as SLC25A20. nih.govmdpi.com CACT functions as an antiporter, exchanging one molecule of acetylcarnitine from the matrix for one molecule of free carnitine from the intermembrane space. nih.govcnr.it

The carnitine shuttle system also involves two other key enzymes: carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). cnr.itmdpi.com

CPT1 , located on the outer mitochondrial membrane, catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines. mdpi.comfrontiersin.org

CPT2 , located on the inner mitochondrial membrane, converts these long-chain acylcarnitines back into acyl-CoAs within the mitochondrial matrix, making them available for beta-oxidation. nih.govmdpi.com

While CPT1 and CPT2 are primarily involved with long-chain fatty acids, CRAT's role with short-chain acetyl groups complements their function, ensuring the efficient transport and utilization of all fatty acid-derived acyl groups. nih.govmdpi.com Together, these components of the carnitine shuttle system work in a coordinated fashion to regulate fatty acid oxidation and energy metabolism. mdpi.com

Contribution of this compound to Adenosine (B11128) Triphosphate Production and Oxidative Phosphorylation

This compound plays a vital role in cellular energy production by supplying acetyl-CoA, the primary fuel for the tricarboxylic acid (TCA) cycle. wikipedia.org The TCA cycle, in turn, generates reducing equivalents (NADH and FADH2) that are essential for oxidative phosphorylation, the main process by which cells produce adenosine triphosphate (ATP). nih.gov

By facilitating the transport of acetyl groups into the mitochondria, this compound ensures a steady supply of substrate for the TCA cycle. nih.gov The acetyl-CoA derived from this compound condenses with oxaloacetate to form citrate (B86180), initiating the cycle. nih.gov The subsequent reactions of the TCA cycle lead to the production of ATP (or GTP), NADH, and FADH2. nih.gov

Table of Research Findings on this compound's Metabolic Role

| Finding | Key Function | Metabolic Pathway Affected | Reference(s) |

|---|---|---|---|

| Buffers mitochondrial acetyl-CoA levels | Prevents accumulation of acetyl-CoA | Acetyl-CoA Homeostasis | nih.govnih.gov |

| Transports acetyl groups | Facilitates movement across mitochondrial membranes | Carnitine Shuttle System | hmdb.cawikipedia.org |

| Supplies substrate for TCA cycle | Provides acetyl-CoA for citrate synthesis | Tricarboxylic Acid (TCA) Cycle | nih.gov |

| Modulates energy metabolism | Balances carbohydrate and lipid utilization | Cellular Energy Metabolism | nih.gov |

Metabolic Flexibility and Substrate Utilization Influenced by this compound

Metabolic flexibility is the capacity of a cell or organism to adapt fuel oxidation to fuel availability. This ability to switch between primary substrates, such as fatty acids and glucose, is critical for maintaining energy homeostasis in response to varying physiological conditions like fasting, exercise, or feeding. guidetopharmacology.org A state of metabolic inflexibility, where this switching mechanism is impaired, is a recognized feature of insulin (B600854) resistance, obesity, and type 2 diabetes. guidetopharmacology.orgwikipedia.org The carnitine system, particularly the formation of acetylcarnitine, plays a pivotal role in modulating this flexibility. fishersci.se

The enzyme Carnitine O-acetyltransferase (CRAT), located in the mitochondrial matrix, is a key player in this process. wikipedia.orgwikipedia.org It catalyzes the reversible transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to L-carnitine (B1674952), forming acetyl-L-carnitine (B1666533) and freeing coenzyme A (CoA). wikipedia.orglipidmaps.org This function is crucial for buffering the mitochondrial acetyl-CoA pool. wikipedia.orgwikipedia.org During states of high energy flux, such as vigorous exercise or in an overfed state, the production of acetyl-CoA from either glucose (via pyruvate) or fatty acid β-oxidation can exceed the oxidative capacity of the tricarboxylic acid (TCA) cycle. wikipedia.org This surplus leads to an accumulation of acetyl-CoA, which can cause a "metabolic gridlock" by allosterically inhibiting key enzymes, notably the pyruvate dehydrogenase (PDH) complex. wikipedia.org Inhibition of PDH curtails glucose oxidation, a central tenet of the glucose-fatty acid cycle proposed by Randle. wikipedia.org

By converting excess acetyl-CoA into acetylcarnitine, CRAT prevents this inhibitory buildup. wikipedia.org Acetylcarnitine is a membrane-permeable molecule that can be transported out of the mitochondria into the cytosol, effectively clearing the mitochondrial matrix of excess acetyl groups. wikipedia.orglipidmaps.org This process simultaneously replenishes the pool of free intramitochondrial CoA, which is essential for the continuous operation of metabolic pathways, including the β-oxidation of fatty acids. wikipedia.orglipidmaps.org Thus, the CRAT-mediated formation of acetylcarnitine provides a mechanism for the cell to manage its carbon flux, maintain metabolic flexibility, and efficiently transition between fat and glucose oxidation. wikipedia.orgwikipedia.org

Research findings from both animal and human studies underscore the importance of this system. Studies in muscle-specific CrAT knockout mice revealed that the absence of this enzyme leads to compromised glucose tolerance and impaired metabolic flexibility. wikipedia.org Conversely, enhancing carnitine availability has been shown to rescue this flexibility.

Table 1: Effect of L-carnitine Supplementation on Metabolic Flexibility in Humans with Impaired Glucose Tolerance (IGT) This interactive table summarizes findings from a randomized, placebo-controlled, double-blind crossover study. fishersci.sedsmz.de

| Parameter | Group | Before Supplementation | After Supplementation (36 days) | Outcome |

|---|---|---|---|---|

| Metabolic Flexibility (Δ RER) | IGT Placebo | Lower than NGT | No significant change | Remained impaired |

| IGT L-carnitine | Lower than NGT | Restored to NGT levels | Improved | |

| Fasting Respiratory Exchange Ratio (RER) | IGT L-carnitine | Similar to Placebo | Lower than Placebo | Shift towards fat oxidation |

| Skeletal Muscle Acetylcarnitine | IGT L-carnitine | Baseline | Increased (Rest & Post-exercise) | Enhanced buffering capacity |

| Long-chain Acylcarnitines | IGT L-carnitine | Baseline | Reduced | Suggests more complete fat oxidation |

NGT: Normal Glucose Tolerant. RER: Respiratory Exchange Ratio. Δ RER represents the change in RER upon insulin stimulation, a measure of the ability to switch from fat to carbohydrate oxidation. fishersci.sedsmz.de

Furthermore, studies in rats have shown that the administration of acetyl-L-carnitine can directly influence substrate choice. It was found to decrease the total release of CO2 from labeled glucose and reduce the incorporation of glucose-derived carbon into TCA cycle intermediates. wikipedia.orglipidmaps.org This suggests a glucose-sparing effect, where the acetyl group from the administered acetyl-L-carnitine is utilized for energy, thereby reducing the need for glucose oxidation. wikipedia.orglipidmaps.org This highlights the direct role of acetylcarnitine in cellular bioenergetics and substrate utilization.

Molecular and Cellular Mechanisms of Acetyl Dl Carnitine Action

Neurotransmitter Synthesis and Modulation by Acetyl-DL-carnitine

This compound exerts significant influence over several key neurotransmitter systems in the brain, contributing to its observed effects on cognitive function and mood.

One of the most well-documented effects of this compound is its ability to enhance cholinergic neurotransmission. nih.govimrpress.commdpi.com It achieves this primarily by providing the acetyl group necessary for the synthesis of acetylcholine (B1216132) (ACh), a critical neurotransmitter for memory, learning, and attention. researchgate.netnih.gov

The synthesis of ACh is catalyzed by the enzyme choline (B1196258) acetyltransferase (ChAT), which transfers an acetyl group from acetyl-CoA to choline. hmdb.ca this compound serves as a readily available source of acetyl-CoA in the cytoplasm of neurons, thereby promoting ACh synthesis. nih.govmdpi.com Studies have demonstrated that this compound can increase the synthesis and release of ACh. imrpress.com This enhancement of cholinergic activity is thought to be a key mechanism behind the cognitive-enhancing properties attributed to this compound. mdpi.commdpi.com

Beyond the cholinergic system, this compound also modulates other major neurotransmitter systems, including the glutamatergic, GABAergic, and dopaminergic systems. hmdb.ca

Glutamatergic and GABAergic Systems: The acetyl group from this compound can be incorporated into the carbon skeleton of the neurotransmitters glutamate (B1630785) and gamma-aminobutyric acid (GABA). nih.govnih.gov This was demonstrated in studies where labeled this compound was metabolized in the brain, with the label appearing in glutamate and GABA. nih.gov This indicates that this compound can serve as a precursor for these key excitatory and inhibitory neurotransmitters, respectively. elifesciences.org It has also been shown to modulate the release of glutamate. frontiersin.org

Dopaminergic System: Research indicates that this compound can positively affect the dopaminergic system. imrpress.com Studies in aging animal models have shown that long-term treatment with this compound can reduce the age-related loss of D1 dopamine (B1211576) receptors and increase the electrically stimulated release of dopamine. nih.gov It has also been shown to have protective actions on the dopaminergic system in models of neurotoxicity. nih.gov

Table 2: Modulation of Neurotransmitter Systems by this compound

| Neurotransmitter System | Mechanism of Action | Observed Effects | Supporting Research |

| Cholinergic | Provides acetyl groups for acetylcholine (ACh) synthesis. researchgate.netnih.gov | Increased ACh synthesis and release. imrpress.com | Studies show enhanced cholinergic neurotransmission. mdpi.commdpi.com |

| Glutamatergic | Acetyl group incorporated into glutamate's carbon skeleton. nih.govnih.gov | Serves as a precursor for glutamate synthesis. elifesciences.org | Labeled this compound metabolism shows incorporation into glutamate. nih.gov |

| GABAergic | Acetyl group incorporated into GABA's carbon skeleton. nih.govnih.gov | Serves as a precursor for GABA synthesis. elifesciences.org | Labeled this compound metabolism shows incorporation into GABA. nih.gov |

| Dopaminergic | Modulates dopamine release and receptor density. imrpress.comnih.gov | Increased dopamine release and reduced age-related receptor loss. nih.gov | Studies in aging animals show positive effects on the dopaminergic system. nih.gov |

Enhancement of Cholinergic Activity and Acetylcholine Synthesis

Antioxidant and Anti-inflammatory Properties of this compound

This compound exhibits notable antioxidant and anti-inflammatory properties, which contribute significantly to its neuroprotective effects.

Its antioxidant actions are multifaceted. It has been reported to directly scavenge free radicals and chelate catalytic metals like iron and copper that promote the formation of reactive oxygen species (ROS). ecronicon.net Furthermore, it helps maintain mitochondrial integrity under stress, thereby preventing the formation of ROS at their source. ecronicon.net Studies have shown that this compound can enhance the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govsemanticscholar.org

A significant mechanism underlying its antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2–related factor 2) signaling pathway. ecronicon.netmdpi.comeaspublisher.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. tandfonline.com By activating Nrf2, this compound can bolster the cell's endogenous antioxidant defenses. mdpi.com

In terms of its anti-inflammatory properties, this compound has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway. ecronicon.netnih.govresearchgate.net NF-κB is a key transcription factor that controls the expression of numerous inflammatory mediators, including cytokines like TNF-α and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS). nih.govresearchgate.net By suppressing NF-κB activation, this compound can reduce the production of these inflammatory molecules. nih.govresearchgate.net Research has demonstrated that this compound administration can lower the expression of TNF-α, IL-1β, and iNOS in various tissues. nih.gov

Reduction of Oxidative Stress Markers by this compound

Acetyl-L-carnitine (B1666533) (ALCAR) demonstrates notable antioxidant properties by mitigating oxidative stress. patsnap.com This is achieved through several mechanisms, including the scavenging of free radicals and the enhancement of endogenous antioxidant defense systems. chinjmap.com Research indicates that ALCAR can decrease markers of lipid peroxidation, such as malondialdehyde (MDA). nih.govmdpi.com For instance, in a study on atherosclerotic rats, ALCAR administration significantly decreased MDA levels in the serum, aorta, and heart tissue. nih.gov

Furthermore, ALCAR has been shown to increase the activity and levels of key antioxidant enzymes. These include superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals, and glutathione peroxidase (GSH-Px), which is crucial for reducing hydrogen peroxide and lipid hydroperoxides. nih.gov In the aforementioned study with atherosclerotic rats, ALCAR treatment led to a remarkable increase in SOD and GSH-Px activities. nih.gov The compound also supports the levels of glutathione (GSH), a vital intracellular antioxidant. mdpi.com This comprehensive action helps protect cells from oxidative damage, which is particularly beneficial for highly active tissues like the brain and heart. patsnap.com The antioxidant effects of ALCAR are linked to its ability to protect mitochondrial function and modulate redox signaling pathways. ecronicon.net

Interactive Data Table: Effect of Acetyl-L-carnitine on Oxidative Stress Markers

| Marker | Effect of ALCAR | Tissue/Sample | Study Finding |

|---|---|---|---|

| Malondialdehyde (MDA) | Decrease | Serum, Aortic & Heart Tissue | Significantly decreased levels, indicating reduced lipid peroxidation. nih.gov |

| Superoxide Dismutase (SOD) | Increase | Serum, Aortic & Heart Tissue | Remarkably increased activity, enhancing antioxidant defense. nih.gov |

| Glutathione Peroxidase (GSH-Px) | Increase | Serum, Aortic & Heart Tissue | Remarkably increased activity, boosting protection against oxidative damage. nih.gov |

| Glutathione (GSH) | Increase | Not specified | Increased concentration of this powerful antioxidant mediator. mdpi.com |

Attenuation of Neuroinflammation and Microglial Activation

Acetyl-L-carnitine exerts significant anti-inflammatory effects within the central nervous system, primarily by modulating the activity of microglia, the brain's resident immune cells. Chronic activation of microglia contributes to neuroinflammation through the release of pro-inflammatory cytokines. frontiersin.org Studies have shown that ALCAR can attenuate this process. For example, in animal models of Parkinson's disease, ALCAR treatment has been observed to reduce microglial activation. dovepress.com

ALCAR's anti-inflammatory action involves the downregulation of key inflammatory mediators. Research has demonstrated that ALCAR can significantly decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govmdpi.com In a study on atherosclerotic rats, ALCAR administration markedly reduced the mRNA and protein levels of TNF-α and IL-1β in heart and aortic tissues. nih.gov Furthermore, ALCAR has been shown to inhibit other inflammatory markers like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govarchivesofmedicalscience.com The mechanism behind these effects may involve the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. archivesofmedicalscience.com By suppressing these inflammatory cascades, ALCAR helps to protect neurons from the damaging effects of chronic neuroinflammation. frontiersin.orgmdpi.com

Interactive Data Table: ALCAR's Effect on Inflammatory Markers

| Inflammatory Marker | Effect of ALCAR Administration | Study Context |

|---|---|---|

| Microglial Activation | Attenuation | Parkinson's Disease Model dovepress.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Atherosclerotic Rats nih.gov, Fibromyalgia mdpi.com |

| Interleukin-1beta (IL-1β) | Decrease | Atherosclerotic Rats nih.gov, Fibromyalgia mdpi.com |

| Cyclooxygenase-2 (COX-2) | Decrease | Lipopolysaccharide-induced neuroinflammation archivesofmedicalscience.com |

| Inducible Nitric Oxide Synthase (iNOS) | Decrease | Atherosclerotic Rats nih.gov |

Neurotrophic Effects and Neuronal Plasticity Influenced by this compound

Acetyl-L-carnitine (ALCAR) plays a significant role in promoting neurotrophic activities and enhancing neuronal plasticity, which are crucial for the maintenance and function of the nervous system. frontiersin.orgunifi.it Its effects are multifaceted, involving the regulation of neurotrophic factors, modulation of synaptic structure and function, and the facilitation of adaptive changes in neural connectivity.

Regulation of Nerve Growth Factor (NGF) and Receptor Expression

ALCAR has been shown to positively influence the nerve growth factor (NGF) system, a key player in the survival, development, and function of neurons. nih.gov Studies in aged rats have demonstrated that treatment with ALCAR can increase the levels of NGF in the central nervous system. nih.gov This effect is observed with both short-term and long-term administration, suggesting a direct impact on the NGF system. nih.gov

Furthermore, ALCAR appears to enhance the cellular response to NGF by upregulating its receptors. Research on PC12 cells, a cell line commonly used in neurological research, has shown that ALCAR treatment increases the binding of NGF to its receptors. nih.gov This is accompanied by an increase in the amount of the p75NTR receptor and its corresponding mRNA levels. nih.gov By boosting both NGF levels and the expression of its receptors, ALCAR may help counteract age-related declines in neurotrophic support and promote neuronal health. nih.govnih.gov

Impact on Synaptic Function and Dendritic Morphology

The structural and functional integrity of synapses is fundamental to learning and memory, and ALCAR has been shown to exert beneficial effects in this domain. It is involved in modulating synaptic plasticity and transmission. mdpi.com The acetyl group in ALCAR can be utilized for the synthesis of acetylcholine, a critical neurotransmitter for cognitive function. mdpi.com

ALCAR's influence extends to the physical structure of neurons, particularly the dendrites and their spines, which are the primary sites of excitatory synaptic input. While direct evidence on ALCAR's specific impact on dendritic morphology from the provided context is limited, its role in promoting neurotrophic factor activity, such as NGF, is closely linked to the maintenance and growth of dendritic arbors and synaptic connections. frontiersin.orgnih.govnih.gov

Mechanisms of Adaptive Synaptic Plasticity

ALCAR contributes to adaptive synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to changes in neural activity. This is a fundamental mechanism for learning and memory. ALCAR's role in mitigating excitotoxicity, a pathological process where excessive glutamate receptor activation leads to neuronal damage, is a key aspect of its neuroprotective effect on synaptic function. frontiersin.org By counteracting post-traumatic excitotoxicity, ALCAR helps preserve the capacity for synaptic plasticity. frontiersin.org

The compound's ability to modulate mitochondrial function and energy metabolism also indirectly supports synaptic plasticity, as these processes are highly energy-dependent. ecronicon.net By ensuring an adequate energy supply, ALCAR helps maintain the intricate machinery required for synaptic transmission and adaptation.

Cell Membrane Integrity and Function in Response to this compound

Acetyl-L-carnitine (ALCAR) contributes to the maintenance of cell membrane integrity and function, which is vital for cellular health and communication. The membrane's structure and fluidity are critical for the proper functioning of embedded proteins, such as receptors and enzymes. ALCAR's role in fatty acid metabolism is pertinent here, as the composition of fatty acids in membrane phospholipids (B1166683) influences membrane properties.

Molecular Chaperone-like Activities of this compound

One of the potential molecular mechanisms contributing to the biological effects of Acetyl-L-carnitine (ALCAR) is its ability to act as a molecular chaperone. nih.gov This function involves the stabilization of proteins, prevention of misfolding, and protection against aggregation, which are crucial processes implicated in various cellular stress conditions and age-related diseases. nih.govscirp.org

Research has demonstrated that ALCAR and its related compounds, such as L-carnitine (B1674952) and acetyl-D-carnitine, can function as pharmacological allosteric chaperones. cnr.ittandfonline.comnih.gov For instance, they have been shown to stabilize the human lysosomal α-glucosidase (GAA) enzyme, which is deficient in Pompe disease. cnr.ittandfonline.comnih.gov This stabilization occurs without inhibiting the enzyme's activity and can even act synergistically with other chaperone molecules. cnr.ittandfonline.com In studies involving fibroblasts from Pompe disease patients, these carnitine compounds enhanced the activity of the residual GAA enzyme. tandfonline.comresearchgate.net

The chaperone-like activity of carnitine and its acetylated form has also been observed in the context of oxidative stress. In lens proteins, L-carnitine was found to protect the molecular chaperone activity of α-crystallin, a key protein for maintaining lens transparency. faimallusr.comnih.gov Oxidative stress can impair α-crystallin's function, but L-carnitine helps to mitigate this by reducing post-translational modifications and preserving its ability to prevent the aggregation of denatured proteins. faimallusr.comnih.gov This protective effect is partly attributed to the acetylation of crystallin, a process favored by the increase in acetyl-L-carnitine levels. faimallusr.com

Furthermore, studies in model organisms like C. elegans have shown that L-carnitine can reduce the aggregation of amyloid proteins, a hallmark of many neurodegenerative diseases. aging-us.com This suggests a broader role for carnitine and its derivatives in preventing the accumulation of misfolded proteins. The mechanism may involve the modulation of cellular stress responses and the maintenance of protein homeostasis.

The chaperone-like properties of Acetyl-L-carnitine are also linked to its ability to influence protein acetylation. By serving as an acetyl group donor, ALCAR can modify the structure and function of proteins, potentially preventing harmful modifications like glycation that can lead to protein aggregation. faimallusr.commdpi.com This acetylation can stabilize protein conformation and function, as seen with α-crystallin. faimallusr.com

Table 1: Research Findings on the Chaperone-like Activities of Carnitine Compounds

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Acetyl-L-carnitine (ALCAR), L-carnitine, Acetyl-D-carnitine | Human lysosomal α-glucosidase (GAA) in cell-free assays and Pompe disease patient fibroblasts | Stabilized GAA enzyme activity without inhibition; acted synergistically with other chaperones; enhanced residual GAA activity in patient cells. | cnr.ittandfonline.comnih.govresearchgate.net |

| L-carnitine | Rat lens proteins under oxidative stress | Protected the chaperone activity of α-crystallin; reduced post-translational protein modifications. | faimallusr.comnih.gov |

| L-carnitine | C. elegans | Reduced amyloid protein aggregation. | aging-us.com |

| Acetyl-L-carnitine | General mechanism | Acts as an acetyl group donor, potentially preventing protein glycation and subsequent aggregation. | faimallusr.commdpi.com |

| L-carnitine | Horse seminal plasma protein (HSP-1/2) | Modulated the chaperone-like activity of HSP-1/2 in a concentration-dependent manner. | ias.ac.innih.gov |

Research on Acetyl Dl Carnitine in Neurological and Cognitive Contexts

Neuroprotection in Models of Brain Injury and Neurodegeneration

Acetyl-DL-carnitine has demonstrated notable neuroprotective potential in various experimental models of brain injury and neurodegeneration. Its therapeutic effects are attributed to its ability to improve energy metabolism, reduce oxidative stress, and prevent cell death. nih.gov

Traumatic Brain Injury and Ischemic Models

In experimental settings of traumatic brain injury (TBI) and cerebral ischemia, this compound has shown significant neuroprotective effects. nih.govresearchgate.net Studies on models of focal and global cerebral ischemia indicate that the compound can reduce cerebral edema and improve neurobehavioral and neurocognitive functions. researchgate.net In immature rat models of TBI, treatment with this compound has been found to decrease lesion size and enhance neurological outcomes. frontiersin.org This is thought to be a result of improved cerebral energy metabolism, which helps to reduce cell death caused by metabolic failure. frontiersin.org Furthermore, research suggests that this compound normalizes cerebral membrane alterations and metabolic energy during recovery from ischemia. mdpi.com

Mechanisms of Inhibiting Excitotoxicity

Excitotoxicity, a phenomenon where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a key factor in many neurological conditions. This compound helps to counter this by protecting neural cells from such damage. mdpi.com It has been shown to modulate the N-methyl-D-aspartate (NMDA) receptor, which, when overstimulated by glutamate, can cause a harmful influx of calcium into neurons, leading to cell damage and death. mdpi.commdpi.com Preclinical studies have also shown that Acetyl-L-carnitine (B1666533) and L-carnitine (B1674952) can protect against NMDA receptor toxicity by reducing oxidative DNA damage and lipid peroxidation in neurons. researchgate.net By enhancing neuronal metabolism in the mitochondria, it helps maintain cellular energy production, which is vital for preventing neuronal degeneration. mdpi.com

Cognitive Function and Memory Research Involving this compound

The impact of this compound on cognitive function and memory has been extensively studied, especially concerning age-related decline and neurodegenerative diseases.

Studies in Models of Age-Related Cognitive Decline

In animal models of aging, this compound has been shown to improve cognitive deficits. neurology.org Supplementation in aged rats has been found to reverse the age-associated decline in metabolic activity, which is believed to contribute to improvements in short-term memory and cognitive function. pnas.org These effects are linked to the compound's ability to improve mitochondrial function and enhance cholinergic neurotransmission. pnas.orgcdnsciencepub.com this compound provides acetyl groups that can be used for the synthesis of acetylcholine (B1216132), a neurotransmitter crucial for memory and learning. mdpi.com

Impact on Learning and Spatial Working Memory

Research, primarily in animal models, suggests that Acetyl-L-carnitine (ALCAR) can positively influence learning and memory, particularly in aged subjects or those with neurological impairments. In aged rats, chronic ALCAR administration has been shown to improve performance in discrimination learning tasks. capes.gov.brnih.gov Treated animals demonstrated significantly better outcomes in tasks designed to test hippocampal function, suggesting that ALCAR may counteract age-related cognitive decline. capes.gov.brnih.gov

Further studies have explored its effects on spatial memory. In rats with neonatal anoxia-induced behavioral deficits, chronic ALCAR treatment ameliorated spatial memory performance in maze tasks. nih.gov Similarly, ALCAR supplementation improved spatial working memory in rats exposed to hypobaric hypoxia, a condition known to induce oxidative stress and memory impairment. researchgate.netnih.gov The mechanism for these improvements is thought to involve enhanced cholinergic activity, as ALCAR can donate its acetyl group for the synthesis of acetylcholine, a neurotransmitter crucial for learning and memory. nih.govpatsnap.com Additionally, ALCAR has been found to increase synaptic neurotransmission and improve learning capacity in aging rats. nih.gov Feeding aged rats a combination of ALCAR and R-α-lipoic acid was shown to improve performance on memory tasks, which was associated with a reduction in mitochondrial decay and oxidative damage in the hippocampus. pnas.org

Table 1: Summary of Acetyl-L-carnitine Research on Learning and Memory

| Model/Subject | Task/Condition | Key Findings | Reference(s) |

|---|---|---|---|

| Aged Rats | Discrimination Learning | Improved performance, suggesting antagonism of age-dependent hippocampal deterioration. | capes.gov.brnih.gov |

| Aged Rats | Hebb-Williams & AKON-1 Tasks | Enhanced cholinergic activities (choline uptake, acetylcholine synthesis/release) and increased synaptic neurotransmission. | nih.gov |

| Rats with Neonatal Anoxia | Maze & Water Maze | Reduced hyperactivity and ameliorated spatial memory deficits. | nih.gov |

| Rats with Hypobaric Hypoxia | Morris Water Maze | Improved spatial working memory and reduced oxidative stress in the hippocampus. | researchgate.netnih.gov |

| Aged Rats | Morris Water Maze | Reversed age-associated mitochondrial structural decay and improved spatial memory. | pnas.org |

This compound in Mood and Affective Disorders Research

ALCAR has been investigated for its potential role in mood regulation, with preclinical studies pointing towards rapid-acting antidepressant-like effects. pnas.orgmdpi.comnih.gov This research highlights mechanisms distinct from traditional monoaminergic antidepressants, focusing on glutamate modulation and neuroplasticity. mdpi.comfrontiersin.org

Antidepressant-like Effects and Neuroplasticity

Preclinical studies have demonstrated that ALCAR can produce rapid and long-lasting antidepressant-like effects. pnas.orgnih.gov In animal models of both genetic and stress-induced depression, ALCAR administration led to behavioral improvements, such as reduced immobility in the forced swim test, within a few days, a much faster onset than conventional antidepressants like chlorimipramine. pnas.orgmdpi.comnih.gov

The mechanisms behind these effects are linked to neuroplasticity. ALCAR is believed to modulate the glutamatergic system. frontiersin.orgnih.gov It has been shown to epigenetically regulate and increase the expression of type 2 metabotropic glutamate (mGlu2) receptors in the hippocampus and prefrontal cortex. pnas.orgnih.gov This upregulation is thought to be a key part of its antidepressant action. pnas.org Furthermore, ALCAR has been found to influence levels of Brain-Derived Neurotrophic Factor (BDNF) and the neuropeptide VGF, which are crucial for neuronal survival and plasticity. pnas.orgnih.gov In mice subjected to chronic stress, ALCAR reversed the downregulation of BDNF and VGF in the hippocampus and prefrontal cortex, which was associated with an alleviation of depressive-like behaviors. nih.gov This effect is thought to be mediated by the PI3K/AKT signaling pathway. nih.gov

Mechanisms in Stress Response Pathways

ALCAR's influence extends to the cellular stress response. It is known to play a role in modulating redox-dependent mechanisms and can up-regulate vitagenes, a group of genes that includes heat shock proteins, which help protect cells from stress. nih.gov By enhancing the cellular stress response, ALCAR may contribute to neuroprotection. nih.gov In zebrafish models, ALCAR prevented the anxiety-like behavior and the increase in lipid peroxidation in the brain induced by acute stress. peerj.com

Research also suggests ALCAR can modulate the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. It has been shown to increase the binding of glucocorticoids in the hippocampus. mdpi.com In animal models, ALCAR has been shown to protect against neuroinflammation and oxidative stress, which are often elevated in stress-related disorders. archivesofmedicalscience.com It appears to exert some of these effects by inhibiting the NF-κB/NLRP3 inflammasome pathway through the activation of PPAR-γ. archivesofmedicalscience.com

Research in Neuropathic Pain and Peripheral Neuropathies

ALCAR has been extensively studied for its effects on neuropathic pain and its ability to support nerve health. nih.govnih.govplos.org Research indicates it may offer both pain relief and neuroprotective benefits in various types of peripheral neuropathy, such as those caused by diabetes or certain medications. diabetesjournals.orgaidsmap.comdoi.org

Mechanisms of Analgesic and Antinociceptive Activity

The analgesic effects of ALCAR in neuropathic pain are multifaceted. nih.gov A key mechanism is its ability to modulate the glutamatergic system through epigenetic changes. nih.govresearchgate.net ALCAR acts as an acetyl group donor, leading to the acetylation of the NF-κB p65/RelA subunit. nih.govdoi.org This action enhances the expression of type-2 metabotropic glutamate (mGlu2) receptors in the dorsal root ganglia and spinal cord, which in turn reduces the release of glutamate from sensory nerve fibers, thus dampening pain signals. nih.govresearchgate.net This epigenetic effect is credited with providing long-lasting analgesia even after treatment is discontinued. researchgate.net

Additionally, ALCAR's structural similarity to acetylcholine allows it to exert cholinomimetic effects, and its analgesic action is influenced by both muscarinic and nicotinic antagonists. nih.govnih.gov By increasing the synthesis and release of acetylcholine, ALCAR may potentiate the activation of cholinergic pathways involved in pain modulation. researchgate.netnih.gov Studies in animal models of Fabry disease have also shown that ALCAR induces analgesia by up-regulating mGlu2 receptors. unibo.it

Nerve Regeneration and Protection

ALCAR has demonstrated significant neuroprotective and neurotrophic properties. nih.govunifi.it It plays a role in promoting the regeneration of peripheral nerves following injury. nih.gov In studies on diabetic neuropathy, treatment with ALCAR was associated with an increase in the number of regenerating nerve fiber clusters. diabetesjournals.org Similarly, in rats that underwent sciatic nerve division and repair, ALCAR treatment significantly increased the number of myelinated axons and improved the thickness of the myelin sheath compared to a control group. nih.gov

The neuroprotective effects are also linked to its ability to enhance the action of Nerve Growth Factor (NGF) and other neurotrophic factors. nih.govaidsmap.comunifi.it By strengthening NGF actions, ALCAR supports neuronal survival and regeneration. nih.govresearchgate.net Its antioxidant properties and its role in mitochondrial energy metabolism also contribute to protecting neurons from damage. mdpi.comnih.govdoi.org ALCAR has been shown to prevent neuronal loss after axotomy and improve target organ reinnervation, suggesting it can improve both sensory and motor outcomes after nerve injury. nih.govresearchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 186 |

| Acetyl-L-carnitine | 16223 |

| Glutamate | 33032 |

| Acetylcholine | 187 |

| R-α-lipoic acid | 864 |

| Brain-Derived Neurotrophic Factor (BDNF) | 104857250 |

| Chlorimipramine | 2801 |

| GABA (Gamma-Aminobutyric acid) | 119 |

| Serotonin | 5202 |

| Dopamine (B1211576) | 681 |

| Nerve Growth Factor (NGF) | 135941584 |

Other Neurological Condition Research Involving this compound

Rett Syndrome Models

Acetyl-L-carnitine (ALC) has been investigated for its potential therapeutic effects in mouse models of Rett syndrome (RTT), a severe neurodevelopmental disorder. nih.govplos.org RTT is primarily caused by mutations in the MECP2 gene and leads to significant motor and cognitive impairments. nih.govplos.org Research in Mecp2 mutant mice has explored whether ALC supplementation can ameliorate some of the symptoms and underlying pathology.

In one study, daily injections of ALC in a mouse model of RTT from birth showed several positive outcomes. nih.gov The treatment was associated with improved weight gain, increased grip strength, and enhanced activity levels in the mutant mice during the early stages of the disease. nih.gov Furthermore, ALC treatment helped prevent metabolic abnormalities and led to a modest improvement in cognitive function early in life. nih.gov Notably, a near-complete rescue of hippocampal dendritic morphology abnormalities was observed with ALC treatment. nih.govplos.org However, the improvements in motor and cognitive functions were not sustained when assessed later in the animals' lives. nih.gov

Another aspect of RTT research involves cardiac dysautonomia, which contributes to a higher incidence of sudden death in patients. frontiersin.orgspringermedicine.com A study investigating the long-term effects of ALC on heart rate variability in girls with RTT found a significant increase in this measure, suggesting a potential neurotrophic action on the cardiac autonomic nervous system. frontiersin.orgspringermedicine.com This effect could potentially reduce the risk of sudden death associated with the syndrome. springermedicine.com

The proposed mechanisms for ALC's effects in these models include its role as an acetyl group donor, which can alter histone acetylation and gene expression, and its ability to stimulate biosynthetic pathways like that of acetylcholine. nih.govplos.org Clinical trials in older children with RTT have reported modest improvements in areas such as sleep, energy level, and communication. plos.orgresearchgate.net

Table 1: Summary of Acetyl-L-carnitine Research Findings in Rett Syndrome Models

| Area of Investigation | Model/Population | Key Findings | Reference |

|---|---|---|---|

| Behavioral and Motor Function | Mecp2 mutant mice | Improved weight gain, grip strength, and activity levels early in treatment. | nih.gov |

| Cognitive Function | Mecp2 mutant mice | Modest improvement in cognitive function early in treatment. | nih.gov |

| Neuropathology | Mecp2 mutant mice | Almost complete rescue of hippocampal dendritic morphology abnormalities. | nih.govplos.org |

| Cardiac Autonomic Function | Girls with Rett Syndrome | Significant increase in heart rate variability. | frontiersin.orgspringermedicine.com |

Multiple Sclerosis-Related Fatigue Research

Fatigue is a prevalent and disabling symptom in multiple sclerosis (MS), affecting a large percentage of patients. mayoclinic.orgdirect-ms.org Research into the effectiveness of acetyl-L-carnitine for MS-related fatigue has yielded mixed results, and there is currently insufficient evidence to definitively recommend its use. mayoclinic.orghancockhealth.org

Some studies have suggested a potential benefit. For instance, some research indicates that acetyl-L-carnitine supplements might alleviate MS-related fatigue, particularly in individuals with low blood levels of L-carnitine. mayoclinic.orgaugustahealth.com One small, randomized, double-blind, crossover study involving 36 MS patients with fatigue compared acetyl-L-carnitine with amantadine (B194251), a common medication for MS-related fatigue. direct-ms.org The results of this study showed that acetyl-L-carnitine was better tolerated and more effective than amantadine in improving scores on the Fatigue Severity Scale. direct-ms.org

However, other studies have not produced conclusive results. mayoclinic.orghancockhealth.orgaugustahealth.com Some research has shown a possible, but not statistically significant, benefit of acetyl-L-carnitine for MS-related fatigue. mayoclinic.orghancockhealth.orgaugustahealth.com A study involving patients with MS and neuromyelitis optica found that low carnitine levels were not associated with increased depression and fatigue, and supplementation with L-carnitine did not improve these symptoms. multiplesclerosisnewstoday.com

The mechanism by which acetyl-L-carnitine might alleviate fatigue is thought to be related to its crucial role in energy metabolism, specifically in transporting fatty acids into the mitochondria for energy production. mayoclinic.orgpracticalneurology.com

Table 2: Selected Studies on Acetyl-L-carnitine for Multiple Sclerosis-Related Fatigue

| Study Design | Comparison | Number of Participants | Primary Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| Randomized, double-blind, crossover | Acetyl-L-carnitine vs. Amantadine | 36 | Fatigue Severity Scale | Acetyl-L-carnitine showed a statistically significant improvement compared to amantadine. | direct-ms.org |

| Crossover trial | Acetyl-L-carnitine vs. Amantadine | 36 | Fatigue Severity Scale | Small improvement with acetyl-L-carnitine, but neither drug was substantially better than washout periods. | jwatch.org |

Hepatic Encephalopathy Studies

Hepatic encephalopathy (HE) is a neuropsychiatric complication arising from liver failure, with elevated ammonia (B1221849) levels in the blood playing a significant role in its development. nih.govnih.gov Acetyl-L-carnitine has been investigated as a potential therapy for HE due to its role in metabolic processes that may help reduce ammonia levels. nih.govnih.gov

A meta-analysis of seven randomized controlled trials involving 660 participants with HE found that acetyl-L-carnitine was effective in improving serum ammonia levels. publisherspanel.comelsevier.es The analysis also showed an improvement in the time taken to complete the Number Connection Test, a measure of cognitive function. publisherspanel.comelsevier.es These outcomes were consistent across various subgroups of HE severity. publisherspanel.com The included trials were noted to have high-quality scores, and no significant publication bias was detected. elsevier.es

Another systematic review of five randomized clinical trials with 398 participants also concluded that acetyl-L-carnitine reduces blood ammonium (B1175870) levels compared to a placebo. nih.govresearchgate.netcochranelibrary.com However, this review highlighted that the evidence was of very low quality due to factors such as a high risk of bias, small sample sizes, and all trials being conducted by a single research team in Italy. nih.govresearchgate.netcochranelibrary.com This review found uncertain effects on quality of life and fatigue. nih.govresearchgate.net

The mechanism of action for acetyl-L-carnitine in HE is thought to involve the activation of the urea (B33335) cycle, which converts toxic ammonia into urea for excretion. karger.com By supplementing with L-carnitine, the activity of key enzymes in this cycle may be enhanced, leading to increased ammonia detoxification. karger.com

Table 3: Summary of Meta-Analyses on Acetyl-L-carnitine for Hepatic Encephalopathy

| Meta-Analysis/Systematic Review | Number of Trials | Number of Participants | Key Findings | Reference |

|---|---|---|---|---|

| Jiang et al. (2013) / Li et al. (2014) | 7 RCTs | 660 | Effective in improving serum ammonia levels and Number Connection Test completion time. | nih.govpublisherspanel.comelsevier.es |

Alcohol-Induced Brain Toxicity Research

Chronic alcohol consumption can lead to significant oxidative damage and neuroinflammation in the brain. nih.govnih.gov Research has explored the neuroprotective effects of acetyl-L-carnitine against this type of toxicity.

Studies in mice have demonstrated that chronic ethanol (B145695) administration increases markers of oxidative stress, such as inducible nitric oxide synthase (iNOS) and the formation of 3-nitrotyrosine (B3424624) adducts in frontal cortical neurons. nih.govnih.gov It also activates NADPH oxidase (NOX) in glial cells (astrocytes and microglia), leading to the production of reactive oxygen species (ROS). nih.govnih.gov This glial inflammation is associated with neuronal loss. nih.govnih.gov

Coadministration of acetyl-L-carnitine with alcohol has been shown to significantly reduce this oxidative damage and neuronal loss. nih.govnih.gov Furthermore, ALC helped restore synaptic neurotransmission, as measured by long-term potentiation in brain tissue slices, which was impaired by ethanol feeding. nih.gov The protective mechanism of ALC is attributed to its ability to minimize the alcohol-induced formation of iNOS/nitrotyrosine adducts in neurons and prevent the induction of NOX in glial cells. nih.gov

In a rat model of chronic alcoholism, acetyl-L-carnitine supplementation was found to reduce the depletion of glutathione (B108866) (GSH), a key endogenous antioxidant, particularly in the hippocampus. researchgate.net This was associated with decreased luminescence and hydroxynonenal (HNE) formation, both markers of oxidative stress. researchgate.net ALC treatment also increased the activities of GSH reductase and arginase. researchgate.net Other research in rats has shown that pre-treatment with acetyl-L-carnitine can significantly reduce the accumulation of fatty acid ethyl esters (FAEE), which are implicated in ethanol-induced organ damage, in the brain and other organs. researchgate.net This effect was linked to a decrease in the activity of enzymes involved in FAEE synthesis. researchgate.net Additionally, ALC has been shown to diminish the effects of chronic ethanol-induced endoplasmic reticulum stress in the cerebral cortex of rats. ijcesen.com

These findings suggest that acetyl-L-carnitine may act as a neuroprotective agent against alcohol-induced brain damage by functioning as an antioxidant and anti-inflammatory agent. nih.govresearchgate.net

Table 4: Research Findings on Acetyl-L-carnitine in Alcohol-Induced Brain Toxicity

| Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Mice (Chronic ethanol administration) | Reduced oxidative damage, neuronal loss, and restored synaptic neurotransmission. | Minimized iNOS/nitrotyrosine formation in neurons and prevented NOX induction in glial cells. | nih.govnih.gov |

| Rats (Long-term alcohol treatment) | Reduced glutathione depletion and markers of oxidative stress (luminescence, HNE). | Increased GSH reductase and arginase activities. | researchgate.net |

| Rats (Short-term ethanol administration) | Reduced accumulation of fatty acid ethyl esters (FAEE). | Decreased activity of FAEE synthase and GSH transferase. | researchgate.net |

Systemic Physiological and Pathophysiological Implications of Acetyl Dl Carnitine

Research in Aging Processes and Cellular Senescence

Research into Acetyl-DL-carnitine has uncovered potential implications for the aging process, particularly concerning mitochondrial health and cellular longevity.

Reversal of Age-Related Mitochondrial Decay

Studies in aging rats have demonstrated that supplementation with acetyl-L-carnitine (B1666533) (ALCAR) can counteract the age-related decline in mitochondrial function. pnas.orgpnas.org One of the key indicators of mitochondrial health, the mitochondrial membrane potential, significantly declines with age. ALCAR supplementation has been shown to reverse this decline, bringing the membrane potential in aged rats to a level comparable to that of younger rats. pnas.orgpnas.org This restoration of mitochondrial function is crucial, as mitochondrial decay is considered a major contributor to the aging process. nih.gov

The mechanism behind this reversal appears to be multifaceted. ALCAR replenishes tissue carnitine levels, which naturally decrease with age. pnas.orgdirect-ms.org Carnitine is essential for transporting fatty acids into the mitochondria to be used for energy production through β-oxidation. pnas.orgnih.gov By restoring carnitine levels, ALCAR improves the efficiency of this process. pnas.org

Furthermore, ALCAR has been observed to restore levels of cardiolipin (B10847521), a critical phospholipid in the inner mitochondrial membrane necessary for the proper function of proteins involved in energy production. pnas.orgpnas.orgmdpi.com Age-related declines in cardiolipin can impair mitochondrial transport and energy metabolism. pnas.org Research indicates that ALCAR supplementation can reverse this loss, thereby helping to maintain the structural and functional integrity of the mitochondrial inner membrane. pnas.org Additionally, some studies suggest that ALCAR may stimulate mitochondrial biogenesis, the process of creating new mitochondria, in part by activating key regulatory molecules. esmed.org

| Parameter | Effect of Aging | Effect of Acetyl-L-carnitine Supplementation in Aged Subjects | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | Decrease | Reversal of decline | pnas.orgpnas.org |

| Tissue Carnitine Levels | Decrease | Restoration to more youthful levels | pnas.orgdirect-ms.org |

| Cardiolipin Levels | Decrease | Restoration to levels of young animals | pnas.orgpnas.orgmdpi.com |

| Mitochondrial β-oxidation | Decline | Improvement | pnas.org |

| Cellular Oxygen Consumption | Decrease | Increase to levels of young rats | pnas.org |

Impact on Age-Associated Oxidative Damage

The aging process is characterized by an increase in oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the body's antioxidant defenses, leading to damage to cells and tissues. Mitochondria are a primary source of ROS, and their decay with age can lead to increased oxidant leakage. pnas.org

Research on acetyl-L-carnitine (ALCAR) has shown it can have a protective effect against some forms of oxidative stress. aging-us.comimrpress.com Studies in rats indicate that ALCAR can reduce oxidative damage to RNA and DNA in the brain, which is associated with age-related memory loss. wikipedia.org It has also been shown to decrease levels of malondialdehyde, a marker of lipid peroxidation, in the brains of aged mice. researchgate.net

However, the relationship between ALCAR and oxidative stress is complex. Some studies have reported that while ALCAR improves mitochondrial metabolic rate, it might also lead to an increase in oxidant production in certain contexts, particularly at higher doses. pnas.orgpnas.org For instance, one study noted that a high dose of ALCAR in old rats improved metabolic function but also increased markers of oxidative stress in the liver. pnas.org Conversely, other research using lower doses did not observe this increase in oxidative stress in the brain. pnas.org

Combining ALCAR with an antioxidant like lipoic acid has been shown to be effective in not only improving mitochondrial function but also in lowering the levels of oxidants. pnas.orgnih.gov This combination was found to reverse the age-related increase in oxidants and even the additional oxidants induced by high doses of ALCAR alone. pnas.org

Effects on Cellular Longevity and Biomarkers of Aging

Acetyl-L-carnitine has been investigated for its potential to influence cellular longevity and various biomarkers associated with aging. In the nematode C. elegans, a common model organism for aging studies, L-carnitine (B1674952) supplementation has been shown to extend lifespan. aging-us.com This effect is linked to its ability to improve recovery from oxidative stress. aging-us.com Furthermore, studies in budding yeast have demonstrated that acetyl-L-carnitine can extend chronological lifespan. aging-us.com

In rodent models, ALCAR supplementation has been shown to positively impact several age-related biomarkers. As previously mentioned, it can reverse the age-associated decline in mitochondrial membrane potential and cardiolipin levels. pnas.orgnih.gov It also restores the activity of key mitochondrial enzymes like carnitine acetyltransferase (CAT), which shows decreased activity and substrate affinity with age. researchgate.net Feeding old rats ALCAR was found to significantly restore the binding affinity and activity of CAT. researchgate.net

Research has also pointed to the role of ALCAR in modulating apoptosis, or programmed cell death. In peripheral neurons, orally supplemented ALCAR was reported to decrease caspase activation, a key step in apoptosis, by increasing the level of an inhibitor of apoptosis protein. nih.gov

Metabolic Syndrome and Related Disorders Research

This compound's role in fundamental metabolic processes has led to research into its implications for metabolic syndrome and related disorders.

Influence on Lipid Metabolism and Fatty Acid Oxidation Pathways

Acetyl-L-carnitine plays a central role in lipid metabolism, primarily through its involvement in the transport of fatty acids into the mitochondria for oxidation. wikipedia.orgfrontiersin.org This process, known as the "carnitine shuttle," is essential for energy production from fats. nih.govmhmedical.com Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. nih.gov The carnitine shuttle, involving enzymes like carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), then facilitates the transport of these acyl groups across the mitochondrial membranes. mdpi.comoregonstate.edu

Studies suggest that ALCAR supplementation can positively influence lipid profiles. biomedpharmajournal.org In a study on healthy young men, intravenous administration of ALCAR appeared to shift energy utilization from glucose consumption towards fat oxidation. wikipedia.org Research in animal models has shown that ALCAR supplementation can restore decreased tissue carnitine levels and improve impaired lipid metabolism in aged rats. pnas.org It has also been demonstrated to reduce elevated levels of triglycerides, phospholipids (B1166683), and free fatty acids in both serum and liver tissue in a mouse model of abnormal lipid metabolism. biomedpharmajournal.org

The mechanism for these effects is linked to the enhancement of mitochondrial fatty acid β-oxidation. frontiersin.orgfrontiersin.org By increasing the transport of fatty acids into the mitochondria, carnitine can reduce the cytoplasmic availability of free fatty acids, thereby diminishing their conversion into triglycerides. frontiersin.org

| Metabolic Process | Role of Acetyl-L-carnitine | Observed Effects of Supplementation | Reference |

|---|---|---|---|

| Fatty Acid Transport (Carnitine Shuttle) | Essential for transporting long-chain fatty acids into mitochondria. | Enhances the efficiency of the shuttle. | nih.govmhmedical.com |

| Mitochondrial β-oxidation | Facilitates the breakdown of fatty acids for energy. | Increases the rate of fatty acid oxidation. | pnas.orgfrontiersin.orgfrontiersin.org |

| Triglyceride Levels | Reduces substrate (fatty acids) for triglyceride synthesis. | Decreases elevated triglyceride levels in serum and liver. | frontiersin.orgbiomedpharmajournal.org |

| Energy Substrate Utilization | Promotes the use of fat for energy. | Shifts metabolism from glucose to fat oxidation. | wikipedia.org |

Regulation of Branched-Chain Amino Acid Metabolism

The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is interconnected with lipid and glucose metabolism. The breakdown of BCAAs generates intermediates, including acetyl-CoA, that can enter the Krebs cycle for energy production. ird.frplos.org

Carnitine acyltransferases, the family of enzymes to which carnitine acetyltransferase belongs, play a role in managing the byproducts of BCAA catabolism. mdpi.com These enzymes facilitate the transport and subsequent oxidation of branched-chain acyl-CoA derivatives. mdpi.com Disruptions in this system can lead to the accumulation of BCAA metabolites, which has been implicated in metabolic disorders. mdpi.com

Research on Insulin (B600854) Resistance and Glucose Tolerance

This compound has been a subject of investigation for its potential role in modulating glucose homeostasis and insulin sensitivity. Research has explored its effects on individuals with insulin resistance, a condition that is a precursor to type 2 diabetes and a risk factor for cardiovascular disease. ahajournals.orgnih.gov The rationale for these investigations is partly based on acetyl-l-carnitine's ability to enhance the oxidation of long-chain fatty acids, the accumulation of which may contribute to insulin resistance in skeletal muscle, and to improve glucose utilization. oregonstate.edu

A pilot study involving nondiabetic subjects at increased cardiovascular risk, segregated by their baseline glucose disposal rate (GDR), provided notable findings. ahajournals.orgnih.gov In subjects with a lower GDR (indicating more severe insulin resistance), a 24-week course of oral acetyl-l-carnitine therapy resulted in a significant increase in their GDR, from 4.89±1.47 to 6.72±3.12 mg/kg per minute. ahajournals.org This group also showed improved glucose tolerance. ahajournals.orgnih.gov Conversely, the treatment had no significant effect on individuals who started with a higher GDR and better insulin sensitivity. ahajournals.orgnih.gov These results are consistent with earlier observations where intravenous infusion of acetyl-l-carnitine acutely improved insulin sensitivity in patients with type 2 diabetes and severe insulin resistance. ahajournals.org

However, not all studies have yielded such definitive results. A meta-analysis of trials suggested that supplementation with acyl-L-carnitine might reduce fasting blood glucose but not resistance to insulin. oregonstate.edu Another randomized controlled trial, the DIABASI study, investigated the effects of six-month oral acetyl-l-carnitine supplementation in hypertensive patients with type 2 diabetes who were already on statin therapy. oup.comresearchgate.net This study found no significant changes in the homeostatic model assessment of insulin resistance (HOMA-IR) index, glucose disposal rate, fasting insulin levels, or glycated hemoglobin compared to placebo. oup.comresearchgate.net Similarly, other studies have reported no significant effect of carnitine supplementation on glucose disposal. d-nb.info The conflicting results suggest that the efficacy of acetyl-l-carnitine on insulin resistance may depend on the patient population's baseline metabolic status and concurrent therapies. nih.govmdpi.com

| Study/Analysis | Population | Key Finding | Reference |

|---|---|---|---|

| Ruggenenti et al. (2009) | Nondiabetic subjects with insulin resistance (GDR ≤7.9) | Significantly increased Glucose Disposal Rate (GDR) and improved glucose tolerance. | ahajournals.org, nih.gov |

| DIABASI Trial (2018) | Hypertensive type 2 diabetes patients on statin therapy | No significant effect on insulin sensitivity, glycemic control, or GDR compared to placebo. | oup.com, researchgate.net |

| Meta-analysis (Ringseis et al., 2012) | Human and animal studies | Supplementation improves glucose tolerance in insulin-resistant states; results from deficiency studies are inconsistent. | nih.gov |

| Meta-analysis (Vidal-Casariego et al., 2013) | 16 trials | Supplementation may reduce fasting blood glucose but not insulin resistance. | oregonstate.edu |

Research in Cancer Metabolism

Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation and survival. researchgate.net The carnitine system, which includes acetyl-l-carnitine, is a key mediator in the metabolic networks of cancer by facilitating the transport of fatty acids into mitochondria for β-oxidation, a process that generates ATP. nih.govthno.org Research indicates that some tumors rely heavily on fatty acid oxidation (FAO) for energy, overexpressing the enzymes involved in this pathway. nih.gov

Acetyl-l-carnitine's role extends beyond simple energy production. It can modulate metabolic flexibility, influencing the switch between glucose and fatty acid metabolism. researchgate.net Studies have shown that carnitine and its acetylated form can inhibit cancer cell growth both in vitro and in vivo. plos.orgspandidos-publications.com One proposed mechanism is the direct inhibition of histone deacetylase (HDAC) I/II activities, which leads to increased histone acetylation and the accumulation of acetylated histones. plos.orgspandidos-publications.com This epigenetic modification can alter gene expression, for instance, by inducing the expression of the p21cip1 gene, which is involved in cell cycle arrest. plos.org

In colorectal cancer cells, l-carnitine and acetyl-l-carnitine have been shown to reduce cell viability, modulate cellular bioenergetics, and induce oxidative stress. mdpi.com These effects promote mitophagy, a selective form of autophagy for mitochondria, leading to apoptosis (programmed cell death). mdpi.com Furthermore, in colon cancer cells, acetyl-l-carnitine potentiated the anticancer effects of butyrate, another compound known to inhibit cancer cell growth. spandidos-publications.com The transport of acetyl groups by acetyl-l-carnitine can also contribute to the pool of acetyl-CoA in the nucleus, a crucial molecule for histone acetylation and gene regulation. researchgate.net The enzymes of the carnitine system, such as CPT1A, CPT2, and CRAT, have been found to be abnormally expressed in breast cancer, suggesting that carnitine metabolism is reprogrammed at both the metabolite and enzyme levels in this type of cancer. thno.org

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant and often disabling side effect of many anticancer drugs, including taxanes (like paclitaxel) and platinum compounds (like cisplatin). nih.govtandfonline.com Acetyl-l-carnitine was initially considered a promising agent for the prevention and treatment of CIPN due to its neuroprotective properties observed in preclinical models. nih.govnih.gov Animal studies showed that ALC could prevent or reverse neurotoxicity induced by various chemotherapy agents. nih.govtandfonline.com

Early, small, open-label studies in humans also suggested a potential benefit. nih.govdovepress.com For example, one study reported that intravenous acetyl-l-carnitine improved peripheral neuropathy in 73% of patients treated with paclitaxel (B517696) and cisplatin. dovepress.com Another found that oral ALC improved the total neuropathy score in 92% of patients. dovepress.com

However, larger and more rigorous randomized, double-blind, placebo-controlled trials have not only failed to confirm these benefits but have indicated potential harm. ascopubs.org A major study (SWOG S0715) involving women undergoing adjuvant taxane-based chemotherapy for breast cancer found that acetyl-l-carnitine actually increased CIPN compared to placebo. oup.com A long-term follow-up of this trial revealed that the worse CIPN in the acetyl-l-carnitine group persisted for up to two years. oup.commskcc.org Consequently, current clinical practice guidelines, such as those from the American Society of Clinical Oncology (ASCO), strongly recommend against the use of acetyl-l-carnitine for the prevention of CIPN, stating that the harms outweigh the benefits. ascopubs.org

Modulation of Metabolic Pathways in Cancer Cells

Renal Function and Carnitine Homeostasis

The kidneys play a crucial role in maintaining the body's carnitine homeostasis through a combination of endogenous synthesis, excretion, and highly efficient reabsorption. oregonstate.eduwikipedia.orgencyclopedia.pub Under normal conditions, it is estimated that about 95% of filtered free L-carnitine is reabsorbed by the kidneys, keeping urinary excretion low. oregonstate.edu

In individuals with renal disease, this delicate balance is disrupted. nih.gov Impaired kidney function leads to reduced endogenous synthesis of carnitine and, more significantly, decreased reabsorption and inefficient elimination of acylcarnitines. wikipedia.orgencyclopedia.pubmdpi.com This results in increased urinary losses of carnitine, which can lead to systemic carnitine deficiency. wikipedia.org Patients with end-stage renal disease (ESRD), particularly those undergoing hemodialysis, are prone to carnitine insufficiency as the dialysis process itself removes L-carnitine and its short-chain esters from circulation. oregonstate.edunih.gov

The consequence of this impaired homeostasis is an altered carnitine profile, characterized by low plasma concentrations of free carnitine and an increased ratio of acylcarnitine to free carnitine. oregonstate.edu The retention of acetylcarnitine and other acyl-esters can become toxic, altering cellular and mitochondrial functions. encyclopedia.pubmdpi.com For instance, studies have shown that serum acetylcarnitine concentrations significantly increase as renal function declines, which has been hypothesized to be a cause of insulin resistance in patients with chronic kidney disease. nih.gov The resulting carnitine deficiency in muscle and blood can contribute to complications such as anemia, muscle weakness, fatigue, and heart disorders. wikipedia.orgnih.gov

Immunological Modulation Research

This compound has been investigated for its potential immunomodulating activities. nih.govcancer.gov Research suggests it may influence the immune system through various mechanisms, including antioxidant action and the modulation of inflammatory pathways. cancer.govdrugbank.com

Studies have demonstrated that acetyl-l-carnitine possesses anti-inflammatory properties. nih.gov In a rat model of atherosclerosis, ALC administration significantly reduced the serum concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as C-reactive protein (CRP). nih.gov It also decreased the mRNA levels of these inflammatory markers in aortic and heart tissues. nih.gov Similarly, in a preclinical model of pelvic inflammatory disease, ALC treatment decreased levels of IL-1β and TNF-α and reduced the infiltration of inflammatory cells. nih.gov

The immunomodulatory effects of acetyl-l-carnitine have also been observed in the context of infectious diseases. A clinical trial in patients with active pulmonary tuberculosis found that oral administration of acetyl-l-carnitine upregulated T-dependent antibacterial activity. nih.gov Interestingly, it did not alter the serum levels of TNF-α in these patients, a cytokine that can play a detrimental role in the pathogenesis of tuberculosis. nih.gov Research has also suggested that acetyl-l-carnitine could be a potential therapeutic option to protect against the damage caused by the cytokine storms seen in severe SARS-CoV-2 infections. mdpi.com These findings highlight acetyl-l-carnitine's potential to modulate inflammatory responses, though the precise mechanisms and clinical applications require further elucidation. nih.govfrontiersin.org

Effects on B-lymphoblastoid Cell Lines and Immune Cell Responses

This compound has been investigated for its effects on the proliferation and function of immune cells. Specifically, its impact on B-lymphoblastoid cell lines (BLCL) and its broader immunomodulating properties have been the subject of in vitro research. indiamart.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Studies have utilized O-Acetyl-L-carnitine hydrochloride to examine its influence on the proliferation of these cell lines and its ability to modulate human B and T cell responses to viral antigens, such as the influenza virus. indiamart.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Beyond its role in cellular proliferation, Acetyl-L-carnitine is recognized for its potential to modulate the immune response. cancer.gov It may influence the maturation of T lymphocytes and has been suggested to downregulate pro-inflammatory cytokines in response to viral challenges. cancer.gov This suggests a potential role in balancing immune reactions. The compound's anti-inflammatory effects are also noted as a key biochemical and physiological action. indiamart.comscientificlabs.co.uk Furthermore, research has pointed to its ability to provide energy to immune cells, which is critical for their function, particularly during an acute phase response to infection or inflammation. This energy provision is essential for processes like phagocytosis and the production of reactive oxygen species (ROS), which are vital components of the innate immune response.

In studies involving human lymphocytes, Acetyl-L-carnitine has demonstrated a protective effect against toxicity induced by certain chemical agents. For instance, it has been shown to offer significant protection against the toxicity induced by 1,2:3,4-diepoxybutane (DEB), a finding that was potentiated by the presence of α-lipoic acid. nih.gov This protective action is linked to its ability to mitigate severe glutathione (B108866) (GSH) depletion and the loss of ATP, which can otherwise lead to cell death. nih.gov

Cardiovascular System Research

This compound's role in the cardiovascular system is multifaceted, with research exploring its impact on heart muscle function, cholesterol metabolism, and blood pressure. It is an endogenous molecule that plays a critical part in cellular energy metabolism by facilitating the transport of acetyl groups into the mitochondria, a process vital for fatty acid oxidation. frontiersin.org